
SKQ-1 ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “SKQ-1 ion” is a mitochondria-targeted antioxidant developed by Professor Vladimir Skulachev and his team. It is a lipophilic cation linked via a saturated hydrocarbon chain to an antioxidant moiety, specifically plastoquinone. This unique structure allows the this compound to effectively penetrate various cell membranes and accumulate in the mitochondrial matrix, where it exerts its antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the SKQ-1 ion involves the conjugation of plastoquinone with a triphenylphosphonium cation. The synthesis typically starts with the derivatization of plastoquinone, followed by the attachment of a hydrocarbon chain and the final conjugation with triphenylphosphonium .
Industrial Production Methods
In industrial settings, the this compound is often prepared as a nano preparation. This involves dissolving polyethylene glycol-polyglutamic acid (PEG-PGA) and mixing it with the SKQ-1 solution to form PEG-PGA-coated spherical nanoparticles. This nano preparation enhances the stability and bioavailability of the this compound .
Chemical Reactions Analysis
Types of Reactions
The SKQ-1 ion primarily undergoes redox reactions due to its antioxidant properties. It can accept and donate electrons, thereby neutralizing reactive oxygen species (ROS) within the mitochondria .
Common Reagents and Conditions
The this compound is often used in conjunction with other antioxidants and reagents that facilitate its redox activity. Common conditions include physiological pH and the presence of mitochondrial electron transport chain components .
Major Products Formed
The major products formed from the reactions involving the this compound are typically reduced forms of ROS, such as water and less reactive oxygen species. These reactions help mitigate oxidative stress within cells .
Scientific Research Applications
The SKQ-1 ion has a wide range of scientific research applications:
Chemistry: Used as a model compound to study redox reactions and mitochondrial targeting.
Biology: Investigated for its role in protecting cells from oxidative stress and apoptosis.
Medicine: Explored as a therapeutic agent for conditions associated with mitochondrial dysfunction, such as ischemia-reperfusion injury, autoimmune arthritis, Alzheimer’s disease, and ophthalmological disorders like dry eye syndrome
Mechanism of Action
The SKQ-1 ion exerts its effects by selectively accumulating in the mitochondrial matrix due to its lipophilic cationic nature. Once inside the mitochondria, it neutralizes ROS by undergoing redox reactions. This helps maintain mitochondrial integrity and function, thereby preventing cell damage and apoptosis. The molecular targets of the this compound include components of the mitochondrial electron transport chain and various ROS .
Comparison with Similar Compounds
The SKQ-1 ion is structurally similar to other mitochondria-targeted antioxidants, such as MitoQ. it differs in its antioxidant moiety, with plastoquinone replacing ubiquinone. This substitution enhances the antioxidant activity and efficacy of the this compound. Similar compounds include:
MitoQ: Contains ubiquinone as the antioxidant moiety.
TPPB: A derivative of alpha-tocopherol linked to triphenylphosphonium.
C12-TPP: Lacks the antioxidant quinone moiety but retains the targeting ability
The this compound stands out due to its superior antioxidant properties and its ability to protect cells from oxidative stress more effectively than its counterparts .
Properties
CAS No. |
934960-96-0 |
|---|---|
Molecular Formula |
C36H42O2P+ |
Molecular Weight |
537.7 g/mol |
IUPAC Name |
10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |
InChI |
InChI=1S/C36H42O2P/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3/q+1 |
InChI Key |
ZFUDULLGKXSPPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


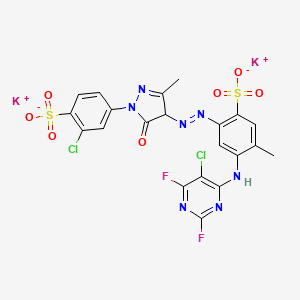
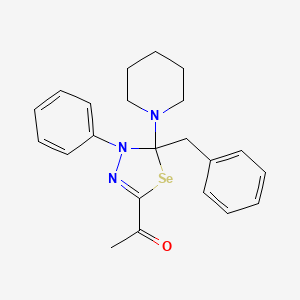
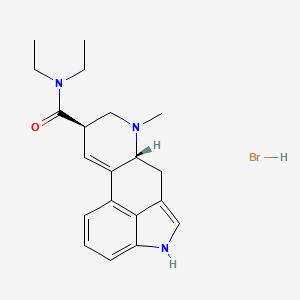

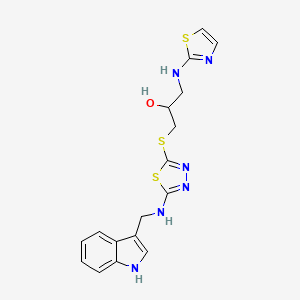
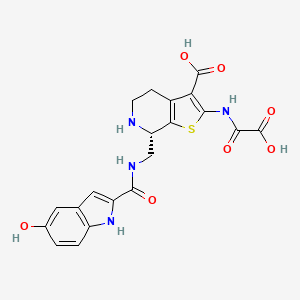
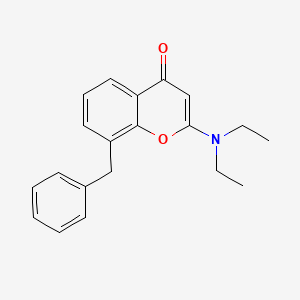
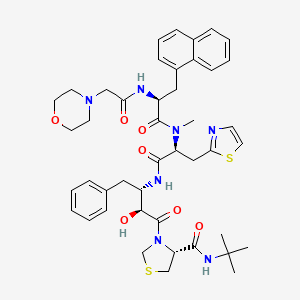
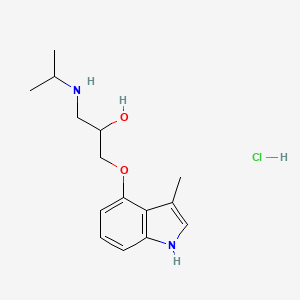
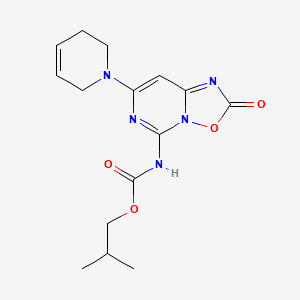
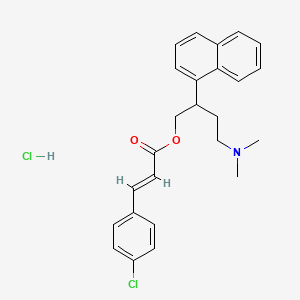
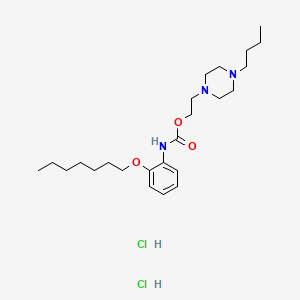
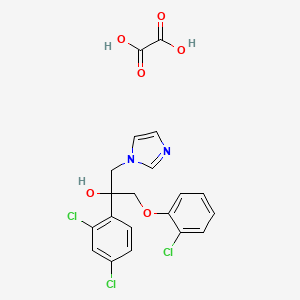
![N,N-dimethyl-4-(6-methylsulfanylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B12755591.png)
